Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition epinephrine biosynthesis structure-activity relationship

Procure 7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ; CAS 17680-55-6) as a high-purity (≥97%) halogenated building block. Its 7-position bromine provides a 45-fold improvement in PNMT binding affinity (Ki=290 nM) over unsubstituted THIQ and serves as an essential, regiospecific handle for Suzuki-Miyaura cross-coupling in AKR1C3 inhibitor synthesis. Essential for medicinal chemistry programs requiring precise SAR diversification.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 17680-55-6
Cat. No. B105171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS17680-55-6
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
InChIKeyOYODEQFZAJVROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydroisoquinoline: A Position-Specific Halogenated THIQ Building Block for Targeted PNMT Inhibition and Pharmaceutical Synthesis


7-Bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ; CAS 17680-55-6; C₉H₁₀BrN; MW 212.09) is a halogenated heterocyclic building block that incorporates a bromine substituent at the 7-position of the tetrahydroisoquinoline scaffold. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomeric bromo-THIQs (e.g., 5-bromo, 6-bromo) and from other 7-substituted analogs (e.g., 7-chloro, 7-hydroxy). The compound serves both as a pharmaceutical intermediate in the preparation of AKR1C3 inhibitors and CCR2 antagonists and as a moderately potent, directly active inhibitor of phenylethanolamine N-methyltransferase (PNMT) [1]. Its commercial availability at ≥97–98% purity supports its use in medicinal chemistry and chemical biology applications where regiospecific bromination and subsequent cross-coupling versatility are required.

Why 7-Bromo-1,2,3,4-tetrahydroisoquinoline Cannot Be Interchanged with Unsubstituted THIQ or Other 7-Substituted Analogs


Generic substitution of 7-Br-THIQ with unsubstituted 1,2,3,4-tetrahydroisoquinoline or with other 7-substituted analogs (e.g., 7-Cl, 7-OH) fails due to large, quantifiable differences in PNMT binding affinity and lipophilicity-dependent binding orientation. Unsubstituted THIQ exhibits a PNMT Ki of approximately 13,000 nM, whereas 7-Br-THIQ demonstrates a Ki of 290 nM—a 45-fold improvement in potency [1]. Furthermore, the lipophilicity of the 7-substituent (bromo: high; chloro: moderate; hydroxy: low) dictates the binding orientation of the THIQ scaffold within the PNMT active site, a phenomenon that cannot be replicated with alternative substituents [2]. In synthetic applications, the 7-bromo substituent provides a specific, electron-withdrawing handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions that are inaccessible with the 7-chloro or 7-hydroxy analogs due to differential oxidative addition kinetics and functional group compatibility [3].

Quantitative Differentiation of 7-Bromo-1,2,3,4-tetrahydroisoquinoline versus Closest Analogs


45-Fold Enhancement in PNMT Inhibitory Potency versus Unsubstituted THIQ

7-Br-THIQ exhibits a PNMT inhibitory Ki of 290 nM, representing a 45-fold increase in potency compared to unsubstituted 1,2,3,4-tetrahydroisoquinoline, which has a Ki of 13,000 nM (13 μM) [1]. This dramatic improvement demonstrates that the 7-bromo substituent engages a critical hydrophobic pocket within the PNMT active site that is inaccessible to the parent scaffold. The Ki value was determined in a radiochemical assay using bovine adrenal PNMT, with both compounds evaluated under identical assay conditions [1].

PNMT inhibition epinephrine biosynthesis structure-activity relationship

Position-Specific Bromination Enables AKR1C3 Inhibitor Synthesis Unavailable from 6-Bromo or 5-Bromo Regioisomers

7-Br-THIQ is specifically employed as an intermediate in the synthesis of (isoquinolinylsulfonyl)benzoic acids that inhibit type 5 17β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in castration-resistant prostate cancer . The 7-position bromine is essential for the correct regiochemical attachment of the sulfonylbenzoic acid moiety; use of the 6-bromo isomer (CAS 226942-29-6) or 5-bromo isomer would yield constitutional isomers with altered geometry that cannot access the AKR1C3 active site in the same binding mode . The compound is also utilized in preparing 2-aminooctahydrocyclopentalene-3a-carboxamides as CCR2 antagonists, where the 7-bromo position directs subsequent functionalization .

AKR1C3 inhibition cancer therapeutics regioselective synthesis

Selectivity Profile versus α₂-Adrenoceptor: Baseline for Optimization

7-Br-THIQ demonstrates measurable affinity for the rat α₂-adrenoceptor with a Ki of 1,310 nM (1.31 μM) for inhibition of [³H]clonidine binding [1]. This translates to a PNMT/α₂ selectivity ratio of approximately 4.5-fold (1,310 nM / 290 nM). While modest, this selectivity is quantifiably superior to that of the 7-hydroxy analog (7-OH-THIQ), which exhibits PNMT Ki = 1,100 nM and α₂ Ki = 650 nM—a selectivity ratio of only 0.6-fold, meaning the 7-OH compound actually favors α₂ binding over PNMT [2]. The bromo substituent thus provides a more favorable selectivity starting point for further medicinal chemistry optimization compared to the hydroxy analog.

α₂-adrenoceptor selectivity off-target activity

Thermal and Physical Property Profile for Quality Control Differentiation

7-Br-THIQ exhibits a reported melting point of 32–35°C, existing as a white solid at typical storage temperatures (2–8°C) but melting near ambient conditions . This distinguishes it from the 7-chloro analog (7-Cl-THIQ; CAS 82771-60-6), which has a reported melting point of 48–52°C for the free base . The 6-bromo isomer (CAS 226942-29-6) similarly differs in its physical form. The predicted boiling point of 7-Br-THIQ is 282.9 ± 40.0°C, with a predicted density of 1.428 ± 0.06 g/cm³ and predicted pKa of 9.14 ± 0.20 . These distinct thermal and physical parameters provide practical quality control benchmarks for identity confirmation and purity assessment upon receipt.

quality control melting point physical characterization

Commercial Purity Specification for Reproducible Research Outcomes

7-Br-THIQ is commercially available with verified purity specifications: ≥97% as determined by non-aqueous acid-base titration and GC assay (Thermo Scientific) and 98% minimum purity specification (AKSci) . These defined purity grades ensure that the compound meets quantitative benchmarks suitable for reproducible SAR studies and synthetic applications. In contrast, the 6-bromo isomer is less widely available with comparable certified purity documentation, and procurement of regioisomerically impure material introduces confounding variables in downstream biological assays [1].

purity specification reproducibility procurement quality

Optimal Application Scenarios for 7-Bromo-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Evidence


PNMT Inhibitor Lead Optimization and SAR Expansion

7-Br-THIQ serves as a validated starting scaffold for PNMT inhibitor development, with a baseline Ki of 290 nM that is 45-fold more potent than unsubstituted THIQ [1]. Its α₂-adrenoceptor Ki of 1,310 nM provides a measurable selectivity ratio of 4.5-fold [1], establishing a quantifiable off-target liability that can be tracked during optimization. The compound is ideally suited for medicinal chemistry campaigns seeking to improve PNMT potency through further substitution at the 3-position or nitrogen atom, as the 7-bromo substituent defines the lipophilic binding orientation essential for active site engagement [2].

Regiospecific Synthesis of AKR1C3-Targeted Therapeutics

The 7-position bromine atom of 7-Br-THIQ serves as a regiospecific synthetic handle for constructing (isoquinolinylsulfonyl)benzoic acid-based AKR1C3 inhibitors [1]. The bromine substituent is positioned precisely to enable coupling reactions that install the sulfonylbenzoic acid pharmacophore at the correct geometric orientation required for AKR1C3 inhibition. Use of the 6-bromo or 5-bromo regioisomers would yield alternative constitutional isomers that cannot adopt the same binding conformation [1]. This scenario applies to oncology-focused medicinal chemistry programs targeting castration-resistant prostate cancer and other AKR1C3-associated malignancies.

Palladium-Catalyzed Cross-Coupling Library Synthesis

The 7-bromo substituent functions as an electron-withdrawing aryl halide handle compatible with Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and related palladium-catalyzed cross-coupling reactions [1]. This enables rapid diversification of the THIQ scaffold at the 7-position to generate focused libraries for structure-activity relationship studies. The electron-withdrawing nature of the bromine atom (Hammett σₚ = 0.23; σₘ = 0.39) modulates the reactivity of the aromatic ring, facilitating oxidative addition in cross-coupling reactions [2]. This scenario is optimal for parallel synthesis and high-throughput chemistry applications where the 7-position is the intended point of diversification.

Binding Orientation Probe Development for PNMT Structural Biology

7-Br-THIQ is a valuable tool compound for probing PNMT active site architecture due to its well-characterized binding parameters and the fact that 7-substituted THIQs exhibit substituent-dependent binding orientations [1]. The high lipophilicity of the bromo substituent (calculated XLogP3 = 2.0 for the neutral species) directs binding to a hydrophobic pocket that differs from the orientation adopted by hydrophilic 7-substituents like hydroxy [2]. This makes 7-Br-THIQ particularly useful in competitive binding studies, co-crystallization efforts, and computational docking validation aimed at elucidating PNMT active site topology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.